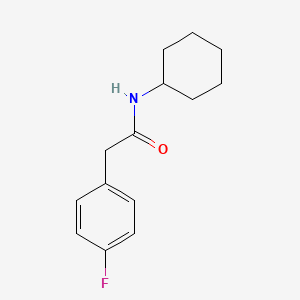

N-cyclohexyl-2-(4-fluorophenyl)acetamide

Description

N-Cyclohexyl-2-(4-fluorophenyl)acetamide (CAS: 348156-13-8) is an acetamide derivative characterized by a cyclohexylamine moiety linked to a 4-fluorophenyl group via an acetamide bridge. Its molecular formula is C₁₄H₁₈FNO, with a molar mass of 235.3 g/mol. Key physicochemical properties include a predicted density of 1.10±0.1 g/cm³, boiling point of 417.4±24.0 °C, and pKa of 15.46±0.20 .

Properties

IUPAC Name |

N-cyclohexyl-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO/c15-12-8-6-11(7-9-12)10-14(17)16-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECGRYZLCKIYIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(4-fluorophenyl)acetamide typically involves the reaction of 4-fluorobenzyl chloride with cyclohexylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-cyclohexyl-2-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Acetamides with Fluorophenyl Groups

Key Observations :

Heterocyclic Derivatives

Table 1: Heterocyclic Analogues with Modified Pharmacophores

Key Observations :

Bioactive Derivatives

Key Observations :

- The purine-dione derivative () acts as a potent A2A receptor agonist, with the fluorophenyl group likely enhancing blood-brain barrier penetration.

- CH-PIACA () highlights the role of the cyclohexyl-acetamide motif in conferring cannabinoid receptor affinity, though fluorophenyl substitution is absent.

Biological Activity

N-cyclohexyl-2-(4-fluorophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Structural Characteristics

The compound's structure plays a crucial role in its biological activity. Key components include:

| Component | Description |

|---|---|

| Cyclohexyl Group | Enhances hydrophobic characteristics, improving membrane permeability. |

| Fluorophenyl Moiety | Increases lipophilicity, potentially enhancing selective binding to targets. |

| Amide Functional Group | May contribute to hydrogen bonding interactions with biological receptors. |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in critical biological pathways, particularly kinases, which are known to play roles in cell signaling and proliferation.

- Receptor Interaction : The presence of the cyclohexyl and fluorophenyl groups suggests potential interactions with neurotransmitter receptors, which could influence central nervous system activities.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance:

- Gram-positive Bacteria : The compound has shown efficacy against Staphylococcus aureus and methicillin-resistant strains (MRSA) due to its ability to inhibit bacterial folate synthesis through the sulfonamide-like mechanism.

Cytotoxicity Studies

Cytotoxicity assessments indicate that derivatives of this compound may possess low toxicity while maintaining antimicrobial efficacy against pathogens such as Mycobacterium tuberculosis. This suggests a favorable therapeutic index for further development.

Case Studies and Research Findings

-

Efficacy in Animal Models :

- In a study involving NMRI mice, compounds structurally similar to this compound demonstrated significant efficacy against parasitic infections. The study highlighted the importance of pharmacokinetic properties, revealing that certain dosing regimens led to complete cures without relapse over a 30-day period .

- Mechanistic Insights :

Summary of Biological Activity

This compound exhibits promising biological activity characterized by:

- Antimicrobial Effects : Effective against various bacteria, particularly resistant strains.

- Cytotoxic Potential : Low toxicity profiles while exhibiting efficacy against significant pathogens.

- Mechanistic Versatility : Ability to interact with multiple biological targets, including enzymes and receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.